Methyl 2-(3-pyrrolidinylmethyl)benzoate hydrochloride
Description
Methyl 2-(3-pyrrolidinylmethyl)benzoate hydrochloride: is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a benzoate ester group attached to a pyrrolidine ring, which is further substituted with a methyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various chemical and biological applications.
Properties
IUPAC Name |
methyl 2-(pyrrolidin-3-ylmethyl)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-16-13(15)12-5-3-2-4-11(12)8-10-6-7-14-9-10;/h2-5,10,14H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBNTTXNUONHDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-pyrrolidinylmethyl)benzoate hydrochloride typically involves the following steps:
Esterification: The starting material, 2-(3-pyrrolidinylmethyl)benzoic acid, undergoes esterification with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the methyl ester.
Salt Formation: The resulting methyl ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the process may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as crystallization and chromatography, are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3-pyrrolidinylmethyl)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzoate ester group can be oxidized to form benzoic acid derivatives.
Reduction: The pyrrolidine ring can be reduced to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Benzoic acid derivatives, such as 2-(3-pyrrolidinylmethyl)benzoic acid.
Reduction: Piperidine derivatives, such as 2-(3-piperidinylmethyl)benzoic acid.
Substitution: Amides, amines, or other substituted benzoate esters.
Scientific Research Applications
Chemistry: Methyl 2-(3-pyrrolidinylmethyl)benzoate hydrochloride is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Its unique structure makes it a valuable building block for complex molecular architectures.
Biology: The compound has been studied for its potential biological activities, including its role as a ligand for certain receptors and enzymes. It may also be used in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore the medicinal properties of this compound, particularly in the treatment of neurological disorders and pain management. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals, agrochemicals, and other industrial applications. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which Methyl 2-(3-pyrrolidinylmethyl)benzoate hydrochloride exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring can act as a chiral center, influencing the compound's binding affinity to receptors and enzymes. The benzoate ester group may participate in hydrogen bonding and other non-covalent interactions, contributing to its biological activity.
Molecular Targets and Pathways:
Receptors: The compound may bind to neurotransmitter receptors, modulating their activity.
Enzymes: It can inhibit or activate certain enzymes involved in metabolic pathways.
Pathways: The compound may influence signaling pathways related to pain perception, inflammation, and other physiological processes.
Comparison with Similar Compounds
Nicotine: Another compound with a pyrrolidine ring, used primarily as a stimulant and in insecticides.
Piperidine derivatives: Compounds similar to the reduced form of Methyl 2-(3-pyrrolidinylmethyl)benzoate hydrochloride, used in various chemical syntheses.
Benzoic acid derivatives: Compounds with similar benzoate ester groups, used in food preservatives and pharmaceuticals.
Uniqueness: this compound stands out due to its specific combination of a benzoate ester and a pyrrolidine ring, which provides unique chemical and biological properties. Its ability to interact with multiple molecular targets and participate in various chemical reactions makes it a versatile compound with broad applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
